2-Ethylhexan-1-ol

Catalog No.
S589533
CAS No.
104-76-7
M.F
C8H18O
CH3(CH2)3CH(CH2CH3)CH2OH
C8H18O
M. Wt
130.23 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Ethylhexan-1-ol

CAS Number

104-76-7

Product Name

2-Ethylhexan-1-ol

IUPAC Name

2-ethylhexan-1-ol

Molecular Formula

C8H18O
CH3(CH2)3CH(CH2CH3)CH2OH
C8H18O

Molecular Weight

130.23 g/mol

InChI

InChI=1S/C8H18O/c1-3-5-6-8(4-2)7-9/h8-9H,3-7H2,1-2H3

InChI Key

YIWUKEYIRIRTPP-UHFFFAOYSA-N

SMILES

CCCCC(CC)CO

solubility

less than 1 mg/mL at 64° F (NTP, 1992)
0.01 M
In water, 880 mg/L at 25 °C
Miscible with most organic solvents
Soluble in about 720 parts water, in many organic solvents
Solubility in water, g/100ml at 20 °C: 0.11 (poor)

Synonyms

(±)-2-Ethyl-1-hexanol; 2-Ethyl-1-hexanol; 2-Ethyl-1-hexyl alcohol; 2-Ethylhexanol; 2-Ethylhexyl alcohol; Conol 10WS; Ethylhexanol; G 301; Guerbet C8; NSC 9300

Canonical SMILES

CCCCC(CC)CO

The exact mass of the compound 2-Ethylhexanol is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as less than 1 mg/ml at 64° f (ntp, 1992)0.01 min water, 880 mg/l at 25 °cmiscible with most organic solventssoluble in about 720 parts water, in many organic solventssolubility in water, g/100ml at 20 °c: 0.11 (poor). The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 9300. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Alcohols - Fatty Alcohols - Hexanols - Supplementary Records. It belongs to the ontological category of primary alcohol in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: FLAVOURING_AGENT; -> JECFA Functional Classes. However, this does not mean our product can be used or applied in the same or a similar way.

2-Ethylhexan-1-ol (2-EH) is a branched, eight-carbon aliphatic alcohol widely utilized as a high-boiling solvent and a critical precursor for industrial plasticizers and acrylate monomers. Supplied commercially as a racemic mixture, this clear, low-volatility liquid is defined by its C2 ethyl branch, which fundamentally alters its intermolecular interactions compared to straight-chain alcohols [1]. In procurement and material selection, 2-Ethylhexan-1-ol is prioritized for its excellent solvency for heavy organic compounds, its optimal balance of hydrophobicity and phase-separation kinetics, and its role as the foundational building block for high-volume derivatives such as di(2-ethylhexyl) phthalate (DEHP), dioctyl terephthalate (DOTP), and 2-ethylhexyl acrylate (2-EHA). Its established supply chain and distinct thermomechanical impact on downstream polymers make it a non-negotiable raw material in coatings, adhesives, and hydrometallurgy.

Substituting 2-Ethylhexan-1-ol with its linear isomer, 1-octanol, or shorter-chain alcohols like n-butanol, routinely fails due to the profound steric effects introduced by the C2 ethyl branch. In downstream polymer synthesis, this branching disrupts chain entanglement and prevents crystallization, which is strictly required to lower the glass transition temperature (Tg) and increase the free volume of pressure-sensitive adhesives and flexible PVC plasticizers [1]. In solvent and extraction applications, the branched structure lowers the boiling point by over 10 °C compared to 1-octanol, altering the energy requirements for distillation [2]. Furthermore, the specific interfacial tension and viscosity profile of 2-Ethylhexan-1-ol prevents the emulsion stabilization issues often encountered when using linear alcohols in liquid-liquid extraction, making it functionally irreplaceable in phase-sensitive industrial workflows.

Thermal Volatility and Distillation Efficiency vs. Linear C8 Alcohols

While sharing the same molecular weight, the branched structure of 2-Ethylhexan-1-ol significantly alters its thermal properties compared to its linear isomer, 1-octanol. 2-Ethylhexan-1-ol exhibits a boiling point of 184.3 °C, whereas 1-octanol boils at 194.7 °C [1]. This ~10 °C reduction in boiling point allows for milder distillation and recovery conditions in industrial solvent applications, reducing thermal degradation risks for sensitive co-solutes.

Evidence DimensionBoiling Point
Target Compound Data184.3 °C
Comparator Or Baseline194.7 °C (1-Octanol)
Quantified Difference10.4 °C lower boiling point
ConditionsStandard atmospheric pressure

Enables more energy-efficient solvent recovery and milder distillation profiles compared to linear C8 alternatives.

Comonomer Performance in Thin-Film Polymer Confinement

The ethyl branch at the C2 position of 2-Ethylhexan-1-ol translates into unique thermomechanical properties in its downstream acrylate derivatives. In supported polystyrene films, incorporating just 2 mol% of 2-ethylhexyl acrylate (2-EHA) reduces bulk fragility by ~21% and suppresses glass-transition (Tg) confinement effects. In contrast, incorporating up to 5 mol% of the linear analog, n-octyl acrylate (n-OA), shows no measurable effect on bulk fragility [1]. This demonstrates the outsized steric impact of the 2-ethylhexyl group on polymer free volume.

Evidence DimensionReduction in bulk fragility index (m)
Target Compound Data~21% reduction (at 2 mol% 2-EHA comonomer)
Comparator Or BaselineNo effect (at 5 mol% n-OA comonomer)
Quantified Difference>21% greater reduction in fragility at less than half the loading concentration
ConditionsPolystyrene random copolymers in sub-100 nm thin films

Dictates the procurement of 2-Ethylhexan-1-ol over 1-octanol for synthesizing specialty acrylates used in advanced, ultra-thin coatings and pressure-sensitive adhesives.

Organic Phase Saturation in Hydrometallurgical Extraction

In liquid-liquid extraction workflows, such as the recovery of boron from aqueous bittern, the choice of C8 alcohol dictates the maximum extractant loading capacity. Studies show that 1-octanol reaches an extraction saturation point when it constitutes 60% of the organic phase volume. Conversely, 2-Ethylhexan-1-ol demonstrates a higher saturation threshold of 70% [1]. The branched structure reduces the interfacial tension and alters the viscosity of the organic phase, facilitating smaller droplet formation and a larger mass transfer area.

Evidence DimensionExtractant volume saturation point
Target Compound Data70% volume in organic phase
Comparator Or Baseline60% volume in organic phase (1-Octanol)
Quantified Difference10% higher volumetric loading capacity before saturation
ConditionsLiquid-liquid extraction of boron from bittern (0.55 mol/L Mg)

Allows for higher throughput and more efficient phase-separation kinetics in industrial hydrometallurgy and wastewater treatment.

Solvent Selectivity and Recovery in Aldehyde Autoxidation

When utilized as a solvent for the catalytic oxidation of 2-ethylhexanal to 2-ethylhexanoic acid, 2-Ethylhexan-1-ol provides exceptional process advantages over lighter alcohols like n-butanol. While both can act as solvents, 2-Ethylhexan-1-ol maintains a remarkably high selectivity towards the target acid (>90%) [1]. More importantly, because the solvent shares the exact carbon skeleton as the reactant and product, it drastically simplifies downstream recovery by eliminating the need to separate a structurally distinct solvent impurity.

Evidence DimensionOxidation selectivity and recovery complexity
Target Compound Data>90% selectivity with homologous carbon skeleton
Comparator Or BaselineShorter-chain alcohols (e.g., n-butanol) requiring heterologous separation
Quantified DifferenceEliminates one heterologous solvent separation step while maintaining >90% selectivity
ConditionsN-Hydroxyphthalimide catalyzed oxidation of 2-ethylhexanal with oxygen

Reduces purification costs and prevents cross-contamination in the industrial synthesis of C8 carboxylic acids.

Precursor for High-Performance Pressure-Sensitive Adhesives (PSAs)

2-Ethylhexan-1-ol is the mandatory precursor for synthesizing 2-ethylhexyl acrylate (2-EHA). Because the branched C8 structure disrupts polymer chain entanglement and reduces bulk fragility far more effectively than linear octyl acrylates [1], it is the industry standard for formulating high-tack, low-Tg adhesives and flexible thin-film coatings.

High-Capacity Liquid-Liquid Extraction

In hydrometallurgical operations, such as the extraction of boron or heavy metals from aqueous streams, 2-Ethylhexan-1-ol is selected over 1-octanol due to its higher saturation threshold (up to 70% of the organic phase) and superior interfacial tension profile [2], which accelerates phase separation and increases throughput.

Homologous Solvent for C8 Autoxidation

During the industrial synthesis of 2-ethylhexanoic acid from 2-ethylhexanal, 2-Ethylhexan-1-ol serves as an ideal, high-selectivity (>90%) reaction solvent [3]. By sharing the same carbon skeleton as the target product, it eliminates the need for complex heterologous solvent separation, streamlining the purification workflow.

Low-Volatility, Mild-Recovery Solvent Systems

For formulations requiring a C8 aliphatic alcohol, 2-Ethylhexan-1-ol is chosen over 1-octanol when lower distillation temperatures are required. Its ~10 °C lower boiling point [4] allows for milder thermal recovery profiles, protecting heat-sensitive co-solutes while maintaining excellent solvency for heavy organics.

Physical Description

2-ethyl hexanol appears as a dark brown liquid with an aromatic odor. Insoluble in water and less dense than water. Flash point between 140 - 175°F. Contact may irritate skin, eyes and mucous membranes. May be toxic by ingestion, inhalation and skin absorption.
Liquid; WetSolid
COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR.
colourless to pale yellow liquid
A dark brown liquid with an aromatic odor.

Color/Form

Colorless liquid

XLogP3

3.1

Boiling Point

363 to 365 °F at 760 mm Hg (NTP, 1992)
184.6 °C
184.34 °C
182 °C
363-365°F

Flash Point

178 °F (NTP, 1992)
164 °F (73 °C)
73 °C c.c.
178°F

Vapor Density

4.49 (NTP, 1992) (Relative to Air)
4.49 (Air = 1)
Relative vapor density (air = 1): 4.5
4.49

Density

0.834 at 68 °F (USCG, 1999)
0.8344 at 20 °C/20 °C
Relative density (water = 1): 0.83
0.830-0.834
0.834

LogP

log Kow = 2.73 (est)
2.3-3.1

Odor

Mild, oily, sweet, slightly floral odor reminiscent of rose
Intense and unpleasant

Melting Point

-105 °F (NTP, 1992)
-70.0 °C
-70 °C
-105°F

Related CAS

1070-10-6 (titanium(4+) salt)

GHS Hazard Statements

Aggregated GHS information provided by 1362 companies from 12 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 5 of 1362 companies. For more detailed information, please visit ECHA C&L website;
Of the 11 notification(s) provided by 1357 of 1362 companies with hazard statement code(s):;
H315 (90.35%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (99.71%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

0.05 mm Hg at 68 °F (NTP, 1992)
0.14 mmHg
0.136 mm Hg at 25 °C
Vapor pressure, Pa at 20 °C: 48
0.05 mmHg

Pictograms

Irritant

Irritant

Other CAS

104-76-7
91994-92-2
1070-10-6

Wikipedia

2-ethylhexanol

Use Classification

Food additives -> Flavoring Agents
FLAVOURING_AGENT; -> JECFA Functional Classes
Flavoring Agents -> JECFA Flavorings Index
Fatty Acyls [FA] -> Fatty alcohols [FA05]
METABOLITE-DEHPS

Methods of Manufacturing

2-Ethyl hexanol is produced in 4 steps: (1) aldolization of butyraldehyde and subsequent dehydration; (2) separation of aldolization solution; (3) hydrogenation of unsaturated 2-ethyl-2-hexenal as an intermediate product; (4) fractionation of 2-ethylhexanol. The butyraldehyde required for the aldolization stage is made by hydroformylation of propene.
(A) Oxo process, from propylene and synthesis gas. (B) Aldolization of acetaldehyde or butyraldehyde, followed by hydrogenation. (C) From fermentation alcohol.
HYDROGENATION OF 2-ETHYL-1-HEXENAL AT 200 °C USING A COPPER OR NICKEL CATALYST

General Manufacturing Information

Adhesive manufacturing
All other basic organic chemical manufacturing
All other chemical product and preparation manufacturing
All other petroleum and coal products manufacturing
Custom compounding of purchased resin
Mining (except oil and gas) and support activities
Oil and gas drilling, extraction, and support activities
Paint and coating manufacturing
Personal care and cosmetics
Pesticide, fertilizer, and other agricultural chemical manufacturing
Petrochemical manufacturing
Petroleum lubricating oil and grease manufacturing
Petroleum refineries
Plastic material and resin manufacturing
Plastics product manufacturing
Printing and related support activities
Textiles, apparel, and leather manufacturing
Transportation equipment manufacturing
Wholesale and retail trade
1-Hexanol, 2-ethyl-: ACTIVE
The most important secondary product of butyraldehyde is 2-ethylhexanol ...
Low production costs for butyraldehyde in modern large-scale plants and the lower price of propene as compared with ethylene mean that the oxo route for the manufacture of 2-ethylhexanol will be given preference for economic reasons.

Analytic Laboratory Methods

In August 2002, /the authors/ ... measured VOC emissions /of 2-Ethyl-1-hexanol/ from the floors using double-cylinder chambers and the airborne concentrations of phthalate esters by filtration sampling, both by GC-MS.
The diffusive sampling method is effective for the measurement of a low level of 2-ethyl-1-hexanol in indoor air...
Determination of phthalate contaminants in iv solutions stored in pvc bags by gc-single-ion monitoring mass spectrometry.
Capillary column GC with FID detection. Linear response over 0-50 ug/mL, the range of concentrations considered. Limit of determination 0.5 ug/L.

Storage Conditions

Keep container tightly closed in a dry and well-ventilated place. Containers which are opened must be carefully resealed and kept upright to prevent leakage.

Interactions

Pregnant Wistar rats were admin undiluted di(2-ethylhexyl)phthalate (DEHP; 12.5 or 25 mmol/kg bw), 2-ethyl-1-hexanol (6.25 or 12.5 mmol/kg bw, approx equivalent to 800 and 1600 mg/kg bw), or 2-ethylhexanoic acid (EA; 6.25 or 12.5 mmol/kg bw) by gavage on day 12 of gestation. Control rats were not gavaged (untreated controls). Caffeine (150 mg/kg) was dissolved in water and injected ip in some pregnant rats of each group. Rats were killed on day 20 of gestation; following Caesarean section, implantation sites were determined in situ and the number of dead or resorbed fetuses was determined. Live fetuses were removed and examined; internal and external soft tissue and skeletal malformations were recorded. At least seven litters for each experimental condition were analyzed. Administration of each test compound resulted in statistically significant, dose-related increases in malformed live fetuses ... 2-ethyl-1-hexanol: 6.25 mmol/kg bw (7 litters) - 2.0 + or - 1.3%, 12.5 mmol/kg bw (7 litters) - 22.2 + or - 14.7% ... compared to controls (no malformed live fetuses in 7 litters). Defects in fetuses following treatment with 2-ethyl-1-hexanol included hydronephrosis (7.8% of live fetuses), tail defects (4.9% of live fetuses), limb defects (9.7% of live fetuses), and other defects (1.0% of live fetuses). For each test compound, caffeine was reported to potentiate (increase) the percent of malformed live fetuses. However, administration of test compounds did not significantly affect the percentage of dead and resorbed fetuses compared to controls. No maternal effects associated with the test compounds were reported ... .

Dates

Last modified: 08-15-2023

Explore Compound Types